REACTION_CXSMILES
|
[O:1]1[CH2:4][C:3](=[C:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:2]1>CCO.[Pd]>[O:1]1[CH2:2][CH:3]([CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred under hydrogen at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was degassed
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen at balloon pressure (×3)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the residue washed with acetonitrile (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue, (ii) (148 mg), was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |